3-fluoro-N-methylpyridine-4-carboxamide
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Overview
Description
3-fluoro-N-methylpyridine-4-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical and biological properties.
Preparation Methods
The synthesis of 3-fluoro-N-methylpyridine-4-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method starts with methyl 3-nitropyridine-4-carboxylate, which undergoes nucleophilic substitution with a fluoride anion to replace the nitro group with a fluorine atom . The reaction conditions often involve heating the reaction mixture at elevated temperatures (e.g., 120°C) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) and a fluoride source such as cesium fluoride (CsF) .
Chemical Reactions Analysis
3-fluoro-N-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Substitution Reactions: The pyridine ring can undergo substitution reactions, where other functional groups replace the existing ones.
Common reagents used in these reactions include fluoride sources, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-fluoro-N-methylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, particularly in drug design and development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced stability and bioavailability.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-N-methylpyridine-4-carboxamide involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity to receptors or enzymes, altering their activity. The compound’s lipophilicity can enhance its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
3-fluoro-N-methylpyridine-4-carboxamide can be compared with other fluorinated pyridines, such as:
- 2-fluoro-N-methylpyridine-4-carboxamide
- 4-fluoro-N-methylpyridine-4-carboxamide
- 3-chloro-N-methylpyridine-4-carboxamide
These compounds share similar structural features but differ in the position or type of halogen substituent. The presence of fluorine in this compound makes it unique due to the specific effects of fluorine on the compound’s chemical and biological properties .
Properties
IUPAC Name |
3-fluoro-N-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-10-4-6(5)8/h2-4H,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKWTQHBTUWRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=NC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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